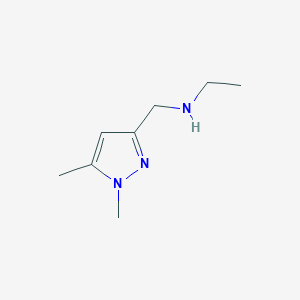
Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine.
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)ethanamine: A structurally similar compound with different alkyl substituents.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Uniqueness
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H15N3 |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)11(3)10-8/h5,9H,4,6H2,1-3H3 |
InChI-Schlüssel |
KFCDMHCBQOGZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NN(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


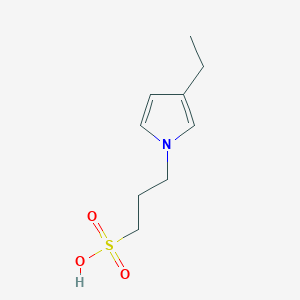


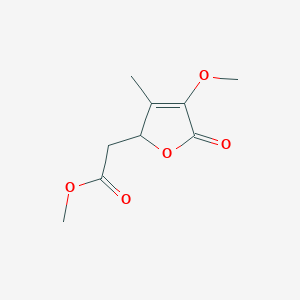
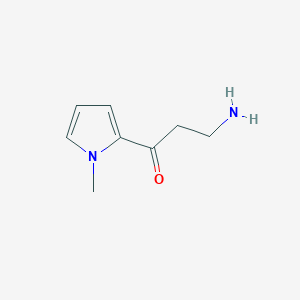


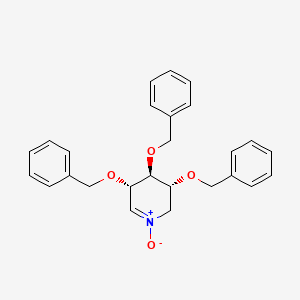

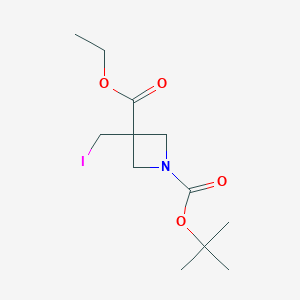
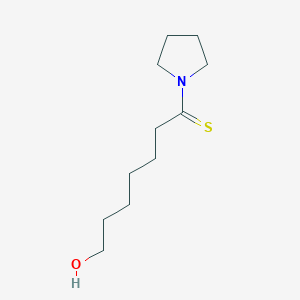
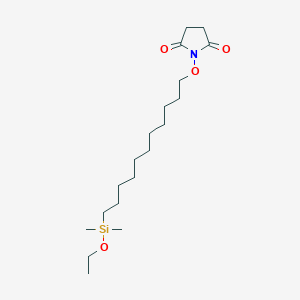
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)

